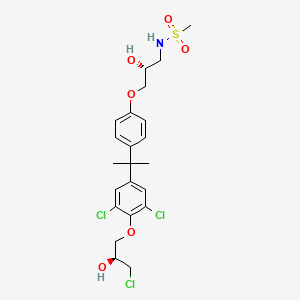

EPI-7170

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C22H28Cl3NO6S |

|---|---|

分子量 |

540.9 g/mol |

IUPAC名 |

N-[(2R)-3-[4-[2-[3,5-dichloro-4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]-2-hydroxypropyl]methanesulfonamide |

InChI |

InChI=1S/C22H28Cl3NO6S/c1-22(2,15-8-19(24)21(20(25)9-15)32-12-16(27)10-23)14-4-6-18(7-5-14)31-13-17(28)11-26-33(3,29)30/h4-9,16-17,26-28H,10-13H2,1-3H3/t16-,17-/m1/s1 |

InChIキー |

DCXVYXPVNSMWPG-IAGOWNOFSA-N |

異性体SMILES |

CC(C)(C1=CC=C(C=C1)OC[C@@H](CNS(=O)(=O)C)O)C2=CC(=C(C(=C2)Cl)OC[C@@H](CCl)O)Cl |

正規SMILES |

CC(C)(C1=CC=C(C=C1)OCC(CNS(=O)(=O)C)O)C2=CC(=C(C(=C2)Cl)OCC(CCl)O)Cl |

製品の起源 |

United States |

Foundational & Exploratory

The Core Mechanism of EPI-7170: A Technical Guide to a Novel Androgen Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

EPI-7170 is a novel, second-generation antagonist of the androgen receptor (AR) that operates through a distinct mechanism of action, setting it apart from conventional anti-androgen therapies. This document provides a comprehensive technical overview of the core mechanism of this compound, detailing its molecular interactions, cellular effects, and preclinical efficacy. By targeting the N-terminal domain (NTD) of the AR, this compound effectively inhibits the transcriptional activity of both full-length AR and constitutively active AR splice variants (AR-Vs), which are key drivers of resistance to current prostate cancer therapies. This guide synthesizes the available quantitative data, outlines key experimental protocols, and visualizes the critical pathways and workflows to offer a detailed resource for the scientific community.

Introduction: A New Paradigm in Androgen Receptor Inhibition

The androgen receptor, a ligand-activated transcription factor, is a critical driver of prostate cancer growth and progression. While first and second-generation anti-androgens targeting the C-terminal ligand-binding domain (LBD) have shown clinical benefit, the emergence of resistance, often mediated by AR splice variants that lack the LBD, remains a significant challenge. This compound, a ralaniten analogue, represents a significant advancement by targeting the intrinsically disordered N-terminal domain (NTD) of the AR, a region essential for the transcriptional activity of both full-length AR and AR-Vs.[1][2] This novel mechanism allows this compound to overcome a primary mechanism of resistance to LBD-targeted therapies.

Molecular Mechanism of Action: Targeting the AR N-Terminal Domain

This compound functions as a potent antagonist of the AR NTD, a region that lacks a well-defined structure and is crucial for the recruitment of co-regulatory proteins and the initiation of transcription.[3][4]

Binding and Conformational Induction

Molecular dynamics simulations have revealed that this compound binds to the Tau-5 region within the AR-NTD.[4] This binding is not a simple lock-and-key interaction but rather an induction of a partially folded, collapsed helical state in the intrinsically disordered NTD.[4] This conformational change is thought to prevent the necessary interactions between the AR and the transcriptional machinery, thereby inhibiting gene expression.[4] Computational studies suggest that this compound binds more tightly to the AR than its predecessor, EPI-002, due to a network of intermolecular interactions that better stabilize this collapsed helical conformation.[3][4] While non-covalent binding is the initial step, it is hypothesized that the chlorohydrin group on this compound may subsequently form a covalent bond with specific cysteine residues within the AR-NTD, further solidifying its inhibitory action.[4]

Inhibition of Transcriptional Activity

By binding to the NTD, this compound effectively blocks the transcriptional activity of both full-length AR and AR splice variants, most notably AR-V7.[1][2][5] This dual activity is a key advantage of this compound. In preclinical models, this compound has been shown to inhibit the expression of AR-regulated genes such as PSA (KLK3), FKBP5, TMPRSS2, and NKX3.1.[3] Furthermore, it also downregulates the expression of genes specifically regulated by AR-V7, including UBE2C, CDC20, Akt1, and CYCLIN A2.[6]

Cellular and In Vivo Effects of this compound

The molecular mechanism of this compound translates into significant anti-proliferative and anti-tumor effects in preclinical models of castration-resistant prostate cancer (CRPC).

Inhibition of Cell Proliferation and Cell Cycle Arrest

This compound has demonstrated potent inhibition of cell proliferation in enzalutamide-resistant prostate cancer cell lines, such as VCaP-ENZR and C4-2B-ENZR.[1][7] Mechanistically, this is achieved through cell cycle arrest. Treatment with this compound leads to an increase in the G1 phase population and a corresponding decrease in the S phase, indicating a blockage of cell cycle progression.[1][5][7] This is accompanied by a reduction in the protein levels of key cell cycle regulators, including CDK4, cyclin D1, and cyclin A2.[1][5][7]

Synergistic Activity with Enzalutamide (B1683756)

A significant finding from preclinical studies is the synergistic anti-proliferative effect of this compound when combined with the LBD-targeted anti-androgen, enzalutamide.[2][5] This combination therapy is particularly effective in enzalutamide-resistant cells that express AR-V7.[2][5] The combination leads to a more profound inhibition of DNA synthesis and cell proliferation than either agent alone.[5][7] This synergistic interaction provides a strong rationale for clinical investigation of this combination in CRPC patients who have developed resistance to enzalutamide.

In Vivo Antitumor Activity

In xenograft models of CRPC, orally administered this compound has demonstrated significant anti-tumor activity.[1][6] It has been shown to reduce tumor volume and the levels of both full-length AR and AR-V7 in harvested xenografts.[1][7] When combined with enzalutamide, this compound enhances the anti-tumor effect in enzalutamide-resistant preclinical models.[2][5]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various preclinical studies.

Table 1: In Vitro Potency of this compound

| Assay | Cell Line | Parameter | Value | Reference |

| Androgen-induced PSA-luciferase activity | LNCaP | IC50 | 1.1 µM | [3] |

| Androgen-induced proliferation | C4-2B-ENZR | IC50 | ~5 µM | [5] |

| Inhibition of AR-V7 transcriptional activity | LNCaP | Concentration for effect | 5 µM | [3] |

Table 2: In Vivo Efficacy of this compound

| Model | Treatment | Dosage | Outcome | Reference |

| Male NOD/SCID mice with xenografts | This compound | 30 mg/kg, daily oral | Significant reduction in tumor volume | [1][7] |

| Castrated hosts with LNCaP xenografts | This compound | 23.3 mg/kg, daily oral | Significant reduction of tumor burden | [6] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the mechanism of action of this compound.

Luciferase Reporter Assay for AR Transcriptional Activity

-

Objective: To quantify the inhibitory effect of this compound on the transcriptional activity of full-length AR and AR-Vs.

-

Methodology:

-

Prostate cancer cells (e.g., LNCaP) are transiently co-transfected with a luciferase reporter plasmid containing androgen-response elements (e.g., PSA(6.1kb)-luciferase or V7BS3-luciferase) and an expression vector for AR-V7 if required.

-

Cells are pre-treated with varying concentrations of this compound or vehicle control for a specified period (e.g., 1 hour).

-

Androgen (e.g., 1 nM R1881) is added to stimulate full-length AR activity.

-

After a further incubation period (e.g., 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.

-

Luciferase values are normalized to total protein concentration to account for differences in cell number.

-

IC50 values are calculated from dose-response curves.

-

Cell Proliferation Assay

-

Objective: To determine the effect of this compound on the proliferation of prostate cancer cells.

-

Methodology:

-

Cells (e.g., VCaP-ENZR, C4-2B-ENZR) are seeded in multi-well plates.

-

Cells are treated with a range of concentrations of this compound, enzalutamide, or a combination of both.

-

After a defined incubation period (e.g., 24 or 48 hours), cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Blue.

-

Absorbance or fluorescence is measured, and the percentage of cell growth inhibition is calculated relative to vehicle-treated controls.

-

Cell Cycle Analysis

-

Objective: To investigate the effect of this compound on cell cycle distribution.

-

Methodology:

-

Prostate cancer cells are treated with this compound (e.g., 3.5 µM) or vehicle for a specified time (e.g., 48 hours).

-

Cells are harvested, washed with PBS, and fixed in cold ethanol.

-

Fixed cells are treated with RNase A and stained with a DNA-intercalating dye such as propidium (B1200493) iodide.

-

The DNA content of individual cells is analyzed by flow cytometry.

-

The percentage of cells in G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.

-

Western Blot Analysis

-

Objective: To determine the effect of this compound on the protein expression of AR, AR-Vs, and cell cycle regulators.

-

Methodology:

-

Cells are treated with this compound as required.

-

Whole-cell lysates are prepared, and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., AR-NTD, CDK4, cyclin D1, cyclin A2, β-actin).

-

After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence detection system.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Human prostate cancer cells (e.g., LNCaP) are subcutaneously injected into immunocompromised mice (e.g., NOD/SCID).

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

This compound is administered orally at a specified dose and schedule (e.g., 30 mg/kg daily).

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors are excised for further analysis, such as Western blotting or immunohistochemistry.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow of the experiments used to characterize its mechanism.

Caption: Mechanism of this compound action on AR signaling.

Caption: this compound induces G1 cell cycle arrest.

Caption: General experimental workflow for this compound characterization.

Conclusion

This compound represents a promising therapeutic agent for the treatment of advanced prostate cancer, particularly in the context of resistance to current standards of care. Its unique mechanism of targeting the AR-NTD allows for the inhibition of both full-length AR and AR splice variants, addressing a critical unmet need in the management of CRPC. The synergistic activity of this compound with enzalutamide further highlights its potential as part of a combination therapy strategy. This technical guide provides a foundational understanding of the core mechanism of this compound, which will be valuable for researchers and clinicians working to advance the treatment of prostate cancer. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this novel AR antagonist. A clinical trial with the next-generation compound, EPI-7386, is ongoing.[3][4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Combination therapy with androgen receptor N-terminal domain antagonist this compound and enzalutamide yields synergistic activity in AR-V7-positive prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Small molecules targeting the disordered transactivation domain of the androgen receptor induce the formation of collapsed helical states - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Combination therapy with androgen receptor N‐terminal domain antagonist EPI‐7170 and enzalutamide yields synergistic activity in AR‐V7‐positive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ralaniten Sensitizes Enzalutamide-Resistant Prostate Cancer to Ionizing Radiation in Prostate Cancer Cells that Express Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

EPI-7170: A Technical Whitepaper on a Novel Androgen Receptor N-Terminal Domain Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The androgen receptor (AR) is a critical driver of prostate cancer progression. While current therapies predominantly target the ligand-binding domain (LBD) of the AR, the emergence of resistance, often mediated by AR splice variants (AR-Vs) that lack the LBD, presents a significant clinical challenge. EPI-7170, a ralaniten analogue, is a potent, orally bioavailable antagonist of the AR N-terminal domain (NTD). This domain is essential for the transcriptional activity of both full-length AR and AR-Vs, making it a compelling therapeutic target. This whitepaper provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy, and the methodologies of key experimental assays used in its characterization.

Introduction: The Androgen Receptor and the Rationale for NTD Antagonism

The androgen receptor is a member of the nuclear receptor superfamily that, upon activation by androgens, functions as a DNA-binding transcription factor, regulating the expression of genes involved in the development and maintenance of the male phenotype. In prostate cancer, the AR signaling axis is a key driver of tumor growth and survival.

Standard-of-care treatments for advanced prostate cancer, such as abiraterone (B193195) and enzalutamide (B1683756), are designed to inhibit AR signaling by either reducing androgen synthesis or blocking the LBD. However, resistance to these therapies frequently develops, leading to castration-resistant prostate cancer (CRPC). A major mechanism of resistance is the expression of constitutively active AR-Vs that lack the LBD.[1] Since both full-length AR and AR-Vs require a functional NTD for their transcriptional activity, targeting this domain offers a promising strategy to overcome resistance to LBD-targeted therapies.[1] The AR NTD is an intrinsically disordered region, which has historically made it a challenging target for small molecule inhibitors.[2]

This compound is a next-generation AR NTD antagonist that builds upon earlier compounds like ralaniten (EPI-002).[1] It has demonstrated significantly improved potency and offers a novel approach to treating CRPC, particularly in the context of enzalutamide resistance.[1][3]

Mechanism of Action

This compound exerts its antagonist activity by directly binding to the N-terminal domain of the androgen receptor. This interaction inhibits the transcriptional activity of both full-length AR and AR splice variants.[4] Molecular dynamics simulations suggest that this compound and its parent compound, EPI-002, bind at the interface of two transiently helical regions within the Tau-5 domain of the AR NTD.[5] This binding is thought to induce a conformational change, leading to the formation of a partially folded, collapsed helical state that is transcriptionally inactive.[5] This prevents the necessary protein-protein interactions required for the assembly of the transcriptional machinery.[2][5] While non-covalent binding is the initial step, it is hypothesized that the chlorohydrin group present in EPI compounds may subsequently form a covalent bond with specific cysteine residues within the NTD, further stabilizing the inactive conformation.[5]

Figure 1: Simplified signaling pathway of this compound action.

Preclinical Data

In Vitro Potency

This compound has demonstrated potent inhibition of AR-mediated transcriptional activity and cell proliferation in various prostate cancer cell lines, including those resistant to enzalutamide.

| Cell Line | Assay Type | IC50 (µM) of this compound | Comparator IC50 (µM) | Reference |

| LNCaP | PSA-luciferase activity | 1.08 ± 0.55 | Ralaniten: 9.64 ± 3.72; Enzalutamide: 0.12 ± 0.04 | [6] |

| C4-2B-ENZR | Androgen-induced proliferation | ~1 | Ralaniten: ~10 | [7] |

| VCaP-ENZR | Cell proliferation (BrdU) | Not specified | Enhances enzalutamide effect | [7] |

| LNCaP95 | AR-V7 driven proliferation | Potent inhibition | Enzalutamide: No effect | [3] |

Table 1: In vitro potency of this compound in prostate cancer cell lines.

Cell Cycle Analysis

In enzalutamide-resistant C4-2B-ENZR cells, this compound monotherapy (3.5 µM for 48 hours) induced an increase in the G1 phase fraction and a decrease in the S phase fraction of the cell cycle.[7] This was accompanied by a reduction in the protein levels of CDK4, cyclin D1, and cyclin A2.[7] Combination therapy with enzalutamide (20 µM) and this compound (3.5 µM) resulted in a near-complete inhibition of DNA synthesis in the S phase, demonstrating a synergistic effect on cell cycle arrest.[7]

In Vivo Efficacy in Xenograft Models

This compound has shown significant anti-tumor activity in preclinical xenograft models of castration-resistant prostate cancer.

| Xenograft Model | Treatment | Outcome | Reference |

| LNCaP (castrated hosts) | This compound (23.3 mg/kg, oral, daily) | Significant reduction in tumor burden compared to vehicle control. | [6] |

| VCaP-ENZR (castrated hosts) | This compound (30 mg/kg, oral, daily) | Significantly decreased final tumor volume compared to controls. | [7] |

| VCaP-ENZR (castrated hosts) | This compound (30 mg/kg) + Enzalutamide (20 mg/kg), oral, daily | Significantly decreased tumor volume compared to enzalutamide alone and vehicle. No significant difference from this compound monotherapy. | [7] |

Table 2: In vivo efficacy of this compound in CRPC xenograft models.

Experimental Protocols

Detailed, step-by-step protocols for the key assays are provided below as a reference for researchers.

Androgen Receptor Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of the androgen receptor in response to androgens and the inhibitory effect of compounds like this compound.

Figure 2: Workflow for an AR luciferase reporter assay.

Protocol:

-

Cell Seeding: Seed prostate cancer cells (e.g., LNCaP) into 96-well white, clear-bottom plates at a density of 1-2 x 104 cells per well in complete medium. Incubate overnight at 37°C with 5% CO2.

-

Transfection: The following day, transfect the cells with an androgen receptor-responsive firefly luciferase reporter plasmid (e.g., containing the PSA promoter) and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's protocol.

-

Treatment: After 4-6 hours of transfection, replace the medium with a serum-free or charcoal-stripped serum medium. Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour. Subsequently, add an androgen (e.g., R1881 at 1 nM) or vehicle to the respective wells.

-

Incubation: Incubate the plates for an additional 24 hours at 37°C with 5% CO2.

-

Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of androgen-induced AR transcriptional activity for each concentration of this compound. Determine the IC50 value by fitting the data to a dose-response curve.

Clonogenic Assay

This assay assesses the long-term effect of a compound on the ability of a single cell to proliferate and form a colony.

Protocol:

-

Cell Seeding: Prepare a single-cell suspension of prostate cancer cells. Seed a predetermined number of cells (e.g., 500-2000 cells/well, dependent on the cell line and treatment toxicity) into 6-well plates.

-

Treatment: Allow the cells to adhere for 24 hours. Treat the cells with various concentrations of this compound, enzalutamide, their combination, or vehicle control.

-

Incubation: Incubate the plates for 10-14 days at 37°C with 5% CO2, allowing colonies to form. The medium can be replaced every 3-4 days if necessary.

-

Fixation and Staining: After the incubation period, wash the colonies with PBS. Fix the colonies with a solution of 6% glutaraldehyde (B144438) or 10% methanol/10% acetic acid for 15 minutes. Stain the fixed colonies with 0.5% crystal violet solution for 30 minutes.

-

Colony Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the vehicle-treated control.

Clinical Development

While this compound itself has been a crucial preclinical candidate, the clinical development has progressed with a next-generation analog, EPI-7386. A Phase 1 clinical trial (NCT04421222) has been initiated to evaluate the safety, pharmacokinetics, and anti-tumor activity of EPI-7386 in patients with metastatic castration-resistant prostate cancer.[8] Preliminary results from this trial have shown that EPI-7386 is safe and well-tolerated, with evidence of anti-tumor activity in heavily pre-treated patients.[4]

Conclusion

This compound is a potent and specific antagonist of the androgen receptor N-terminal domain. Its ability to inhibit both full-length AR and AR splice variants provides a strong rationale for its development as a treatment for castration-resistant prostate cancer, particularly in patients who have developed resistance to LBD-targeted therapies. The preclinical data demonstrate significant anti-tumor activity, both as a monotherapy and in combination with existing treatments like enzalutamide. The ongoing clinical development of the next-generation compound, EPI-7386, underscores the therapeutic potential of this novel class of AR inhibitors. Further research into AR NTD antagonists holds the promise of delivering new and effective therapies for patients with advanced prostate cancer.

References

- 1. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ascopubs.org [ascopubs.org]

- 5. ascopubs.org [ascopubs.org]

- 6. Ralaniten Sensitizes Enzalutamide-Resistant Prostate Cancer to Ionizing Radiation in Prostate Cancer Cells that Express Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Combination therapy with androgen receptor N‐terminal domain antagonist EPI‐7170 and enzalutamide yields synergistic activity in AR‐V7‐positive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. urologytimes.com [urologytimes.com]

EPI-7170: A Technical Guide to a Novel Androgen Receptor N-Terminal Domain Antagonist for Overcoming Resistance Mediated by AR Splice Variants

For Research, Scientific, and Drug Development Professionals

Abstract

Resistance to second-generation antiandrogens, such as enzalutamide (B1683756), in castration-resistant prostate cancer (CRPC) is a significant clinical challenge, frequently driven by the expression of constitutively active androgen receptor (AR) splice variants (AR-Vs) that lack the ligand-binding domain (LBD). EPI-7170, a next-generation analog of ralaniten, is a first-in-class antagonist of the AR N-terminal domain (NTD). This domain is essential for the transcriptional activity of both full-length AR (FL-AR) and AR-Vs. By targeting the NTD, this compound offers a novel mechanism to inhibit AR signaling in tumors resistant to LBD-targeted therapies. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data on its activity against AR splice variants, and detailed experimental protocols for its evaluation.

Introduction: The Challenge of AR Splice Variants in CRPC

Androgen deprivation therapy (ADT) and second-generation AR antagonists that target the LBD are the standard of care for advanced prostate cancer. However, resistance inevitably develops, leading to CRPC. A primary mechanism of this resistance is the emergence of AR-Vs, most notably AR-V7, which are truncated forms of the AR that lack the LBD.[1][2] These variants are constitutively active, meaning they can translocate to the nucleus and initiate gene transcription without the need for androgen binding, rendering LBD-targeted therapies ineffective.[2]

The NTD of the AR is critical for its transcriptional activity, making it an attractive therapeutic target to inhibit both FL-AR and AR-Vs.[1][2] this compound belongs to a class of compounds known as "Anitens," which are designed to specifically bind to the NTD of the AR and inhibit its function.[3]

This compound: Mechanism of Action

This compound is a ralaniten analogue that functions as a potent antagonist of the AR NTD.[4][5] Its mechanism of action is distinct from conventional antiandrogens:

-

Direct NTD Binding: this compound binds to the NTD of both FL-AR and AR-Vs.[4][6] This interaction prevents the conformational changes required for the recruitment of co-activators and the assembly of the transcriptional machinery.

-

Inhibition of Transcriptional Activity: By binding to the NTD, this compound blocks the transcriptional activity of both androgen-dependent FL-AR and constitutively active AR-Vs.[4][6]

-

Synergistic Action with LBD Antagonists: Preclinical studies have shown that this compound acts synergistically with enzalutamide to inhibit the proliferation of enzalutamide-resistant prostate cancer cells that express AR-V7.[4][6] This suggests a dual-targeting strategy—inhibiting both the NTD and the LBD—may be a highly effective therapeutic approach.[4]

Signaling Pathway

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency of this compound

| Assay | Cell Line | Parameter | This compound | Ralaniten (EPI-002) | Enzalutamide | Reference |

| Androgen-Induced PSA-Luciferase Activity | LNCaP | IC50 | ~1.1 μM | ~9.6 μM | ~0.12 μM | [7] |

| AR-V7 Transcriptional Activity (V7BS3-Luciferase) | LNCaP (ectopic AR-V7 expression) | Inhibition | Effective Inhibition at 5 µM | Effective Inhibition at 35 µM | No Effect | [1][7] |

| Cell Proliferation (BrdU) | C4-2B-ENZR | Inhibition | Potent Inhibition | 8-9 fold less potent | Less Effective | [4][6] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Cell Line Xenograft | Treatment | Dosage | Outcome | Reference |

| Male NOD/SCID Mice | VCaP-ENZR | Monotherapy | 30 mg/kg, daily oral | Significantly reduced tumor volume | [4][5] |

| Male NOD/SCID Mice | VCaP-ENZR | Combination Therapy | 30 mg/kg this compound + 20 mg/kg Enzalutamide, daily oral | Significantly decreased tumor volume compared to Enzalutamide alone | [4] |

| Castrated Male Mice | LNCaP | Monotherapy | 23.3 mg/kg, daily oral | Significant reduction of tumor burden | [1] |

Table 3: Effects of this compound on Cell Cycle Proteins

| Cell Line | Treatment (48h) | Protein | Change in Expression | Reference |

| C4-2B-ENZR | This compound (3.5 µM) | CDK4 | Decrease | [4] |

| C4-2B-ENZR | This compound (3.5 µM) | Cyclin D1 | Decrease | [4] |

| C4-2B-ENZR | This compound (3.5 µM) | Cyclin A2 | Decrease | [4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blot Analysis

This protocol is for the detection of FL-AR, AR-V7, and cell cycle proteins in prostate cancer cell lines.

Materials:

-

Prostate cancer cells (e.g., VCaP-ENZR, C4-2B-ENZR)

-

RIPA buffer with protease inhibitor cocktails

-

BCA protein assay kit

-

SDS-PAGE gels and PVDF membranes

-

5% skim milk in PBS with 0.1% Tween 20 (TBST)

-

Primary antibodies: AR (N-20), AR-V7 (RM7), Cyclin D1, Cyclin A2, CDK4, Actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Cell Lysis:

-

Plate cells in 6-well plates and treat with this compound, enzalutamide, or vehicle control for the desired time (e.g., 48 hours).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein by boiling in SDS sample buffer.

-

Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% skim milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Cell Proliferation Assay (BrdU Incorporation)

This assay measures DNA synthesis as an indicator of cell proliferation.

Materials:

-

Prostate cancer cells

-

96-well plates

-

BrdU labeling solution

-

Fixing/denaturing solution

-

Anti-BrdU antibody

-

Substrate solution

-

Stop solution

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to attach.

-

Treatment: Treat cells with various concentrations of this compound for the desired duration (e.g., 2-5 days).

-

BrdU Labeling: Add BrdU labeling solution to each well and incubate for a few hours to allow incorporation into newly synthesized DNA.

-

Detection:

-

Remove the labeling medium and fix/denature the cells.

-

Add the anti-BrdU antibody and incubate.

-

Wash the wells and add the substrate solution.

-

Stop the reaction and measure the absorbance using a microplate reader.

-

Luciferase Reporter Assay

This assay is used to measure the transcriptional activity of FL-AR and AR-Vs.

Materials:

-

Prostate cancer cells (e.g., LNCaP)

-

Luciferase reporter plasmids (e.g., PSA-luciferase for FL-AR, V7BS3-luciferase for AR-V7)

-

Transfection reagent

-

Luciferase assay system

-

Luminometer

Protocol:

-

Transfection: Co-transfect cells with the appropriate luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

-

Treatment: After transfection, treat the cells with this compound, a positive control (e.g., synthetic androgen R1881 for FL-AR), and/or a negative control for 24-48 hours.

-

Lysis and Measurement:

-

Lyse the cells and transfer the lysate to a luminometer plate.

-

Add the luciferase substrate and measure the luminescence.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

In Vivo Xenograft Model

This protocol describes the evaluation of this compound's antitumor activity in a mouse model.

Materials:

-

6-8 week old male NOD/SCID mice

-

Enzalutamide-resistant prostate cancer cells (e.g., VCaP-ENZR)

-

Matrigel

-

This compound and enzalutamide formulated for oral administration

-

Calipers for tumor measurement

Protocol:

-

Tumor Implantation:

-

Suspend VCaP-ENZR cells in a 1:1 mixture of PBS and Matrigel.

-

Subcutaneously inject the cell suspension into the flanks of the mice.

-

-

Treatment:

-

When tumors reach a specified size, randomize mice into treatment groups (vehicle control, this compound, enzalutamide, combination).

-

Administer drugs daily via oral gavage.

-

-

Monitoring:

-

Measure tumor volume and body weight regularly (e.g., twice a week).

-

Tumor volume can be calculated using the formula: (length × width²) / 2.

-

-

Endpoint Analysis:

-

After the treatment period (e.g., 31 days), euthanize the mice.

-

Harvest tumors for further analysis, such as Western blotting to assess FL-AR and AR-V7 protein levels.

-

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for CRPC, particularly in the context of resistance mediated by AR splice variants. Its unique mechanism of targeting the AR NTD allows it to inhibit both full-length AR and AR-Vs, overcoming the limitations of current LBD-targeted therapies. The synergistic activity of this compound with enzalutamide in preclinical models provides a strong rationale for combination therapies. Further clinical investigation of this compound and other NTD inhibitors is warranted to determine their efficacy and safety in patients with advanced prostate cancer. The development of next-generation Aniten compounds continues, with the aim of further improving potency and pharmacokinetic properties.

References

- 1. Ralaniten Sensitizes Enzalutamide-Resistant Prostate Cancer to Ionizing Radiation in Prostate Cancer Cells that Express Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ANDROGEN RECEPTOR VARIATION AFFECTS PROSTATE CANCER PROGRESSION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Combination therapy with androgen receptor N‐terminal domain antagonist EPI‐7170 and enzalutamide yields synergistic activity in AR‐V7‐positive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Combination therapy with androgen receptor N-terminal domain antagonist this compound and enzalutamide yields synergistic activity in AR-V7-positive prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

EPI-7170: A Technical Guide to a Novel Androgen Receptor N-Terminal Domain Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of resistance to current androgen receptor (AR) targeted therapies in prostate cancer, often driven by the expression of constitutively active AR splice variants (AR-Vs), presents a significant clinical challenge. EPI-7170, a next-generation analogue of ralaniten, is a potent antagonist of the AR N-terminal domain (NTD). This domain is crucial for the transcriptional activity of both full-length AR (FL-AR) and AR-Vs. This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies related to this compound, offering a valuable resource for researchers in the field of oncology and drug development.

Introduction

Prostate cancer is a leading cause of cancer-related mortality in men. Therapies targeting the AR ligand-binding domain (LBD) are initially effective, but resistance frequently develops, leading to castration-resistant prostate cancer (CRPC). A key mechanism of resistance is the expression of AR-Vs, which lack the LBD and are therefore insensitive to conventional anti-androgens.[1] The NTD, however, is present in both FL-AR and AR-Vs and is essential for their function. This compound is a novel small molecule that directly binds to the NTD of the AR, inhibiting the transcriptional activity of both FL-AR and AR-Vs.[1][2][3] This unique mechanism of action provides a promising strategy to overcome resistance to current hormonal therapies.

Mechanism of Action

This compound functions as a direct antagonist of the AR NTD.[2][3] Unlike conventional anti-androgens that target the LBD, this compound binds to a region within the NTD known as Activation Function-1 (AF-1). This binding event disrupts the protein-protein interactions necessary for AR-mediated gene transcription. By targeting the NTD, this compound effectively inhibits the activity of both FL-AR, which is activated by androgens, and the constitutively active AR-Vs that drive resistance.[1][2] Molecular dynamics simulations suggest that this compound and its parent compound, ralaniten (EPI-002), bind at the interface of two transiently helical regions within the AR-NTD, inducing a conformational change that inhibits transcriptional activity.[4]

Figure 1: Simplified signaling pathway of Androgen Receptor and the inhibitory action of this compound.

Preclinical Data

In Vitro Activity

This compound has demonstrated potent inhibitory activity against both FL-AR and AR-Vs in various prostate cancer cell lines. Its potency is significantly improved compared to its parent compound, ralaniten (EPI-002).

| Assay | Cell Line | Target | This compound IC50 | Ralaniten (EPI-002) IC50 | Reference |

| PSA-Luciferase Reporter | LNCaP | FL-AR | ~1.1 µM | ~10 µM | [5] |

| Cell Proliferation | LNCaP | AR-dependent | ~1 µM | Not specified | [5] |

| Cell Proliferation | PC-3 | AR-independent | >10 µM | Not specified | [5] |

| Androgen-induced Proliferation | C4-2B-ENZR | FL-AR | Not specified | Not specified | [1] |

This compound shows synergistic activity when combined with enzalutamide (B1683756), a second-generation anti-androgen that targets the AR-LBD. This combination has been shown to be more effective at inhibiting the proliferation of enzalutamide-resistant prostate cancer cells than either agent alone.[6]

In Vivo Activity

In preclinical xenograft models of CRPC, this compound has demonstrated significant anti-tumor activity.

| Xenograft Model | Treatment | Dosage | Outcome | Reference |

| LNCaP | This compound | 30 mg/kg, daily, oral | Significant reduction in tumor volume | [2] |

| Enzalutamide-resistant | This compound + Enzalutamide | Not specified | Enhanced anti-tumor effect compared to enzalutamide alone | [1][6] |

Experimental Protocols

Cell Culture

LNCaP, C4-2B, VCaP, and PC-3 prostate cancer cell lines are commonly used to evaluate the activity of this compound. Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and maintained in a humidified incubator at 37°C with 5% CO2. For experiments investigating androgen-dependent effects, cells are often cultured in phenol (B47542) red-free medium with charcoal-stripped FBS to deplete endogenous androgens.

Luciferase Reporter Assay for AR Transcriptional Activity

This assay quantitatively measures the ability of this compound to inhibit AR-mediated gene transcription.

Materials:

-

Prostate cancer cells (e.g., LNCaP)

-

Luciferase reporter plasmid containing AR-responsive elements (e.g., PSA-luciferase reporter)

-

Transfection reagent

-

This compound and control compounds (e.g., R1881, enzalutamide)

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Seed cells in 24-well plates and allow them to attach overnight.

-

Transfect cells with the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

After 24 hours, replace the medium with fresh medium containing the desired concentrations of this compound or control compounds.

-

Incubate for a specified period (e.g., 24 hours).

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Normalize luciferase activity to total protein concentration to account for differences in cell number.

Western Blotting for AR and AR-V7 Expression

Western blotting is used to assess the effect of this compound on the protein levels of FL-AR and AR-Vs.

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against AR (N-terminal domain) and AR-V7

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Protocol:

-

Prepare cell lysates from treated and untreated cells.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Cell Proliferation Assay (BrdU Incorporation)

This assay measures the effect of this compound on cell proliferation by detecting the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA.

Materials:

-

Prostate cancer cells

-

96-well plates

-

This compound and control compounds

-

BrdU labeling reagent

-

Fixing/denaturing solution

-

Anti-BrdU antibody

-

HRP-conjugated secondary antibody

-

Substrate (e.g., TMB)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate and allow them to attach.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 24-72 hours).

-

Add BrdU labeling reagent to each well and incubate for a few hours to allow for incorporation into the DNA of proliferating cells.

-

Fix the cells and denature the DNA.

-

Add the anti-BrdU primary antibody, followed by the HRP-conjugated secondary antibody.

-

Add the substrate and measure the absorbance using a microplate reader.

Clonogenic Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

Materials:

-

Prostate cancer cells

-

6-well plates

-

This compound and control compounds

-

Crystal violet staining solution

Protocol:

-

Seed a low density of cells in 6-well plates.

-

Treat the cells with this compound for a specified period.

-

Remove the drug-containing medium and replace it with fresh medium.

-

Allow the cells to grow for 1-2 weeks until visible colonies are formed.

-

Fix and stain the colonies with crystal violet.

-

Count the number of colonies (typically containing >50 cells).

In Vivo Xenograft Studies

Xenograft models are used to evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or nude mice)

-

Prostate cancer cells (e.g., LNCaP)

-

Matrigel

-

This compound formulation for oral administration

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject a suspension of prostate cancer cells mixed with Matrigel into the flanks of the mice.

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., by oral gavage) daily.

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Figure 2: General experimental workflow for the preclinical evaluation of this compound.

Conclusion

This compound represents a promising therapeutic agent for the treatment of CRPC, particularly in cases of resistance to conventional anti-androgen therapies. Its unique mechanism of targeting the AR-NTD allows it to inhibit both FL-AR and AR-Vs. The preclinical data strongly support its continued investigation and development. This technical guide provides a foundational understanding of the key experimental methodologies used to characterize the activity of this compound, serving as a valuable resource for the scientific community. Further research, including clinical trials, is necessary to fully elucidate the therapeutic potential of this novel compound. Another analogue, EPI-7386, is currently undergoing clinical trials.[7]

References

- 1. A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]

- 3. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]

- 4. 2.7. Reporter gene assay [bio-protocol.org]

- 5. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Discovery and Synthesis of EPI-7170: A Novel Androgen Receptor N-Terminal Domain Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

EPI-7170 is a next-generation, orally bioavailable small molecule that represents a significant advancement in the treatment of castration-resistant prostate cancer (CRPC). It is a potent antagonist of the N-terminal domain (NTD) of the androgen receptor (AR), a key driver of prostate cancer progression. Unlike traditional anti-androgen therapies that target the ligand-binding domain (LBD) of the AR, this compound is effective against both full-length AR and constitutively active AR splice variants (AR-Vs), such as AR-V7, which lack the LBD and are a common mechanism of resistance to current treatments. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical data for this compound.

Introduction: The Challenge of Castration-Resistant Prostate Cancer

Prostate cancer is a leading cause of cancer-related death in men. The growth of prostate cancer is initially dependent on androgens, and androgen deprivation therapy (ADT) is the standard of care for advanced disease. However, most tumors eventually progress to a state known as castration-resistant prostate cancer (CRPC), where the disease progresses despite low levels of androgens.

A key driver of CRPC is the continued signaling of the androgen receptor (AR). In many cases, this is due to the emergence of constitutively active AR splice variants (AR-Vs) that lack the C-terminal ligand-binding domain (LBD). These AR-Vs are not inhibited by current anti-androgen drugs like enzalutamide (B1683756), which target the LBD. This has created a critical need for new therapeutic strategies that can effectively inhibit all forms of the AR, including AR-Vs.

Discovery of this compound: A Next-Generation AR NTD Inhibitor

This compound was developed as a next-generation analog of ralaniten (EPI-002), a first-in-class AR NTD inhibitor. While ralaniten demonstrated the feasibility of targeting the AR NTD, it had limitations in terms of potency and metabolic stability. The development of this compound focused on improving these properties.

This compound is a potent antagonist of the AR NTD, blocking the transcriptional activity of both full-length AR and AR splice variants. It has demonstrated significantly improved potency compared to ralaniten.[1] This enhanced potency translates to greater efficacy in preclinical models of enzalutamide-resistant CRPC.

Mechanism of Action

This compound exerts its anti-cancer effects by directly binding to the intrinsically disordered N-terminal domain of the androgen receptor. This binding event disrupts the transcriptional activity of both the full-length AR and its splice variants.

Targeting the Androgen Receptor N-Terminal Domain

The AR is a modular protein consisting of four main domains: the N-terminal domain (NTD), the DNA-binding domain (DBD), a hinge region, and the ligand-binding domain (LBD). The NTD is crucial for the transactivation of the receptor and is required for the activity of both full-length AR and AR-Vs. This compound's unique mechanism of targeting this domain allows it to overcome resistance mediated by AR-Vs that lack the LBD.

Inhibition of AR and AR-V7 Transcriptional Activity

This compound effectively inhibits the transcriptional activity of both full-length AR and the clinically relevant AR-V7 splice variant.[2] This leads to the downregulation of AR target genes that are critical for prostate cancer cell proliferation and survival.

Synergy with Enzalutamide

Preclinical studies have shown that this compound acts synergistically with the LBD-targeting anti-androgen enzalutamide in inhibiting the proliferation of enzalutamide-resistant prostate cancer cells.[1][2] This combination therapy has the potential to provide a more durable and complete blockade of AR signaling.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

| Assay | Cell Line | IC50 (µM) | Reference |

| Inhibition of AR-driven cellular potency | LNCaP | ~1 | [3] |

| Inhibition of androgen-induced PSA-luciferase activity | LNCaP | ~1 | [4] |

Table 2: In Vivo Efficacy of this compound in a Mouse Xenograft Model

| Treatment Group | Dosage | Tumor Volume Reduction | Reference |

| This compound | 30 mg/kg, oral daily | Significant reduction in tumor volume | [5] |

| This compound + Enzalutamide | 30 mg/kg this compound + 10 mg/kg Enzalutamide, oral daily | Synergistic reduction in tumor volume | [5] |

Table 3: Effect of this compound on Cell Cycle Progression

| Cell Line | Treatment | Effect on Cell Cycle | Reference |

| C4-2B-ENZR | 3.5 µM this compound | Increase in G1 phase, decrease in S phase | [2] |

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, as a ralaniten (EPI-002) analogue, its synthesis is expected to follow a similar chemical route. The synthesis of a radiolabeled analogue of EPI-002, [¹²³I]15-iodoEPI-002, has been described and involves the reaction of (R)-tosylglycerolacetonide with bisphenol A. This suggests a multi-step synthesis likely involving the formation of an ether linkage between a modified bisphenol A core and a side chain derived from a chiral starting material. The final steps would involve modifications to introduce the specific functional groups that differentiate this compound from EPI-002.

Cell Proliferation Assay

Enzalutamide-resistant VCaP-ENZR and C4-2B-ENZR cells are seeded in 96-well plates. The cells are treated with varying concentrations of this compound (0-12 µM) for 24 or 48 hours. Cell proliferation is measured using a standard method such as the BrdU incorporation assay or by quantifying ATP levels using a commercial kit like CellTiter-Glo®.

In Vivo Xenograft Studies

Male NOD/SCID mice are subcutaneously injected with enzalutamide-resistant prostate cancer cells (e.g., VCaP-ENZR). Once tumors are established, mice are randomized into treatment groups. This compound is administered orally at a dose of 30 mg/kg daily. Tumor volume and body weight are measured regularly throughout the study. At the end of the study, tumors are harvested for further analysis, such as Western blotting to assess the levels of full-length AR and AR-V7.

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway and Mechanism of this compound Action

Caption: Androgen Receptor Signaling and this compound Mechanism.

Experimental Workflow for In Vivo Efficacy Study

Caption: In Vivo Xenograft Study Workflow.

Conclusion

This compound is a promising novel therapeutic agent for the treatment of castration-resistant prostate cancer. Its unique mechanism of action, targeting the N-terminal domain of the androgen receptor, allows it to overcome the limitations of current anti-androgen therapies by inhibiting both full-length AR and AR splice variants. The potent preclinical activity of this compound, both as a monotherapy and in combination with enzalutamide, provides a strong rationale for its continued clinical development. This next-generation AR NTD inhibitor holds the potential to significantly improve outcomes for patients with advanced prostate cancer.

References

- 1. Synthesis and Evaluation of Small Molecule Inhibitors of the Androgen Receptor N-Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. US20190382335A1 - Inhibitors of the n-terminal domain of the androgen receptor - Google Patents [patents.google.com]

- 4. commerce.bio-rad.com [commerce.bio-rad.com]

- 5. A Hierarchical Network of Transcription Factors Governs Androgen Receptor-Dependent Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: EPI-7170 Binding Affinity to the Androgen Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

EPI-7170 is a next-generation, orally bioavailable small molecule inhibitor of the N-terminal domain (NTD) of the androgen receptor (AR). It is an analog of ralaniten (EPI-002) with significantly improved potency.[1][2][3] This document provides a comprehensive technical overview of the binding affinity and mechanism of action of this compound, focusing on its interaction with the androgen receptor. This compound represents a promising therapeutic agent for castration-resistant prostate cancer (CRPC), particularly in cases driven by AR splice variants that are resistant to current therapies.[3][4]

Core Mechanism of Action

This compound exerts its therapeutic effect by directly targeting the intrinsically disordered transactivation domain of the AR NTD.[1][5] This interaction inhibits the transcriptional activity of both the full-length AR (FL-AR) and constitutively active AR splice variants (AR-Vs), such as AR-V7, which lack the ligand-binding domain (LBD) targeted by current anti-androgen therapies.[2][4]

A key feature of this compound's mechanism is its ability to form a covalent bond with cysteine residues within the AR NTD.[5][6][7] The binding process is hypothesized to be a two-step mechanism: an initial, reversible non-covalent binding event that localizes the drug near the reactive cysteine residues, followed by the formation of a stable covalent adduct.[1][7] This covalent modification is critical for its sustained inhibitory activity.[5]

Quantitative Analysis of Functional Binding Affinity

While classical radioligand binding assays to determine a dissociation constant (Ki or Kd) for this compound with the AR NTD are not prominently described in the literature, likely due to the covalent nature of the interaction, its functional binding affinity is effectively quantified by measuring the half-maximal inhibitory concentration (IC50) in cell-based transcriptional activity assays. These assays provide a robust measure of the compound's potency in a biologically relevant context.

The following table summarizes the reported IC50 values for this compound in inhibiting AR-mediated transcriptional activity.

| Cell Line | Reporter Assay | Target | Stimulus | IC50 (µM) | Reference |

| LNCaP | PSA(6.1kb)-luciferase | Endogenous FL-AR | R1881 (1 nM) | ~1.0 | [8] |

| C4-2B-ENZR | PSA-luciferase | Endogenous FL-AR | R1881 (1 nM) | Not explicitly stated, but this compound showed 8-9 fold improved potency over EPI-002 | [2] |

| LNCaP | V7BS3-luciferase | Ectopic AR-V7 | - | Effective at 5 µM | [9] |

| CV-1 | ARR3tk-luc | Ectopic FL-AR | - | 5 | [8] |

| CV-1 | PSA-luc | Ectopic FL-AR | Androgen | 7 | [8] |

Experimental Protocols

Luciferase Reporter Gene Assay for AR Transcriptional Activity

This assay is a cornerstone for quantifying the inhibitory effect of compounds like this compound on AR-mediated gene transcription.

Objective: To determine the IC50 value of this compound in inhibiting androgen-induced or AR-V7-mediated luciferase reporter activity.

Materials:

-

Luciferase reporter plasmids (e.g., PSA(6.1kb)-luciferase for FL-AR, V7BS3-luciferase for AR-V7)[2][10]

-

AR-V7 expression vector (for AR-V7 specific assays)[10]

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium (serum-free and phenol (B47542) red-free for the experiment)[10]

-

Synthetic androgen (e.g., R1881)[8]

-

This compound

-

Lysis buffer

-

Luciferase assay substrate (e.g., Promega GloMax)[10]

-

Bradford protein assay kit[10]

Procedure:

-

Cell Plating: Seed prostate cancer cells (e.g., LNCaP) in 24-well plates and incubate for 24 hours.[10]

-

Transfection: Co-transfect the cells with the desired luciferase reporter plasmid (e.g., PSA(6.1kb)-luciferase) and, if necessary, an AR-V7 expression vector. A control vector (e.g., pGL4.28 empty vector) should be used in parallel.[10]

-

Incubation: Incubate the transfected cells for 24 hours under serum-free and phenol red-free conditions.[10]

-

Compound Treatment: Pre-treat the cells with varying concentrations of this compound or vehicle control for 1 hour.[10]

-

Stimulation (for FL-AR): For assays investigating FL-AR activity, add a synthetic androgen like R1881 (e.g., 1 nM final concentration).[10] For AR-V7 activity, which is androgen-independent, no stimulus is needed.

-

Incubation: Incubate the cells for an additional 24 hours.[10]

-

Cell Lysis: Harvest the cells and prepare cell lysates.[10]

-

Luciferase Assay: Measure the relative luminescence units (RLU) in the cell lysates using a luminometer.[10]

-

Protein Normalization: Determine the protein concentration of the cell lysates using a Bradford assay to normalize the luciferase activity.[10]

-

Data Analysis: Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound inhibition of AR and AR-V7 signaling.

Experimental Workflow for Luciferase Reporter Assay

Caption: Workflow for determining this compound IC50 using a luciferase assay.

References

- 1. Small molecules targeting the disordered transactivation domain of the androgen receptor induce the formation of collapsed helical states - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combination therapy with androgen receptor N‐terminal domain antagonist EPI‐7170 and enzalutamide yields synergistic activity in AR‐V7‐positive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combination therapy with androgen receptor N-terminal domain antagonist this compound and enzalutamide yields synergistic activity in AR-V7-positive prostate cancer. | Genome Sciences Centre [bcgsc.ca]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scispace.com [scispace.com]

- 6. Covalent adducts formed by the androgen receptor transactivation domain and small molecule drugs remain disordered - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Ralaniten Sensitizes Enzalutamide-Resistant Prostate Cancer to Ionizing Radiation in Prostate Cancer Cells that Express Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2.7. Reporter gene assay [bio-protocol.org]

Pharmacodynamics of EPI-7170

An In-Depth Technical Guide on the

This technical guide provides a comprehensive overview of the pharmacodynamics of EPI-7170, a next-generation androgen receptor (AR) N-terminal domain (NTD) inhibitor. The information is intended for researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action

This compound, an analog of ralaniten (EPI-002), is a potent antagonist that targets the intrinsically disordered N-terminal domain of the androgen receptor.[1][2] This mechanism is significant as it allows the compound to inhibit the transcriptional activity of both the full-length AR and its constitutively active splice variants (AR-Vs), which lack the ligand-binding domain (LBD).[1][2][3] The expression of these AR-Vs is a key mechanism of resistance to conventional antiandrogen therapies.

Molecular dynamics simulations have revealed that this compound binds more tightly to the AR-NTD than its predecessor, EPI-002.[3][4] This binding induces a conformational change in the disordered region, promoting the formation of collapsed, partially folded helical states that are transcriptionally inactive.[3][4][5] It is proposed that an initial non-covalent binding event increases the local concentration of this compound near specific cysteine residues within the NTD, which then facilitates a covalent attachment, further stabilizing the inactive state of the receptor.[4]

Signaling Pathway Inhibition

By targeting the NTD, this compound effectively disrupts the AR signaling pathway at the point of transcriptional activation. It prevents essential protein-protein interactions required for the assembly of the transcriptional machinery on androgen-responsive genes. This leads to a downstream reduction in the expression of AR target genes, including those regulated by both full-length AR (like PSA) and AR-Vs (like UBE2C).[2][3] The inhibitory action of this compound also extends to cellular processes governed by AR signaling, such as cell cycle progression and the DNA damage response.[6][7]

Caption: Inhibition of the Androgen Receptor signaling pathway by this compound.

Quantitative Pharmacodynamic Data

The enhanced potency of this compound has been quantified in numerous preclinical studies. The tables below summarize the key findings.

In Vitro Potency of this compound

| Cell Line | Assay Type | Specific Target | IC50 (µM) | Comparative EPI-002 IC50 (µM) | Reference(s) |

| LNCaP | PSA-luciferase Reporter | Full-length AR | 1.1 | ~10-12 | [3][8] |

| LNCaP | PSA-luciferase Reporter | Full-length AR | 1.08 ± 0.55 | 9.64 ± 3.72 | [7] |

| LNCaP | Proliferation | AR-dependent growth | ~2 | >10 | [8] |

| LNCaP95 | Proliferation | AR-V7 driven growth | Active | Not specified | [8] |

| PC-3 | Proliferation | AR-independent growth | >10 | Not specified | [8] |

In Vivo Efficacy of this compound

| Animal Model | Treatment Regimen | Dosage | Key Outcome | Reference(s) |

| LNCaP Xenografts (castrated mice) | Monotherapy | Not specified | ~70% tumor growth inhibition | [8] |

| LNCaP Xenografts (castrated mice) | Monotherapy | 23.3 mg/kg daily (oral) | Significant reduction in tumor burden | [7] |

| Enzalutamide-resistant CRPC models | Combination with Enzalutamide (B1683756) | 30 mg/kg daily (oral) | Enhanced antitumor effect | [2][9] |

Experimental Protocols

Detailed methodologies for pivotal experiments are provided below.

PSA-Luciferase Reporter Assay

Purpose: To quantify the inhibitory effect of this compound on androgen-induced AR transcriptional activity.

Methodology:

-

Cell Transfection: LNCaP human prostate cancer cells are transiently transfected with a luciferase reporter plasmid driven by the prostate-specific antigen (PSA) promoter/enhancer.[3]

-

Drug Treatment: Transfected cells are pre-treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).[3]

-

AR Stimulation: The cells are then stimulated with a synthetic androgen, such as R1881 (1 nM), to activate the full-length AR.[3]

-

Incubation and Lysis: Following an incubation period of 24 to 48 hours, the cells are lysed to release their contents.[3]

-

Signal Measurement: Luciferase activity, which corresponds to PSA promoter activity, is measured using a luminometer.[3]

-

Data Normalization: The raw luminescence values are normalized to the total protein concentration in each sample to control for variations in cell number.[3]

-

IC50 Calculation: Dose-response curves are generated by plotting normalized luciferase activity against the logarithm of this compound concentration to determine the IC50 value.[3]

Caption: Workflow for the PSA-luciferase reporter assay.

In Vivo Xenograft Studies

Purpose: To assess the anti-tumor activity of this compound in a preclinical animal model.

Methodology:

-

Model Establishment: Castrated male immunodeficient mice (e.g., NOD/SCID) are subcutaneously injected with human prostate cancer cells, such as LNCaP.[7]

-

Tumor Development: Tumors are allowed to grow to a specified volume before the commencement of treatment.[7]

-

Group Randomization and Dosing: Mice are randomly assigned to different treatment groups, receiving either this compound (administered orally), a vehicle control, or a comparator drug on a defined schedule.[7]

-

Efficacy Monitoring: Tumor volumes and mouse body weights are measured regularly (e.g., twice weekly) throughout the study.[7]

-

Study Endpoint and Analysis: The study is concluded when control tumors reach a predetermined maximum size. The primary endpoint is tumor growth inhibition, calculated by comparing the mean tumor volumes of treated groups to the vehicle control group.[7][8]

Caption: Workflow for in vivo xenograft studies.

Synergistic Activity with Enzalutamide

A key finding in the pharmacodynamic profile of this compound is its synergistic activity with enzalutamide, an LBD-targeting antiandrogen.[2] This synergy is particularly potent in enzalutamide-resistant prostate cancer cells that express AR-V7.[2] Treatment with enzalutamide alone can paradoxically increase the levels of AR-V7, contributing to resistance.[2] By combining it with this compound, which directly inhibits AR-V7 activity, this resistance mechanism can be overcome.[2] This dual-targeting approach, blocking both the NTD and LBD of the AR, offers a more comprehensive and durable inhibition of AR signaling and represents a promising strategy for treating advanced, castration-resistant prostate cancer (CRPC).[2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Combination therapy with androgen receptor N-terminal domain antagonist this compound and enzalutamide yields synergistic activity in AR-V7-positive prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Small molecules targeting the disordered transactivation domain of the androgen receptor induce the formation of collapsed helical states - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Covalent Adducts Formed by the Androgen Receptor Transactivation Domain and Small Molecule Drugs Remain Disordered - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Ralaniten Sensitizes Enzalutamide-Resistant Prostate Cancer to Ionizing Radiation in Prostate Cancer Cells that Express Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ASCO – American Society of Clinical Oncology [asco.org]

- 9. medchemexpress.com [medchemexpress.com]

EPI-7170: A Novel Approach to Overcoming Resistance in AR-V7 Positive Prostate Cancer

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The emergence of androgen receptor splice variant 7 (AR-V7) is a critical mechanism of resistance to current androgen receptor (AR) targeted therapies in castration-resistant prostate cancer (CRPC). AR-V7 lacks the ligand-binding domain (LBD), the target of drugs like enzalutamide (B1683756), rendering them ineffective. EPI-7170, a next-generation N-terminal domain (NTD) antagonist of the androgen receptor, offers a promising strategy to overcome this resistance. By targeting the NTD, which is essential for the transcriptional activity of both full-length AR (FL-AR) and AR-V7, this compound effectively inhibits the activity of both receptor forms. This guide provides a comprehensive overview of the preclinical data on this compound's effect on AR-V7 positive cells, detailing its mechanism of action, synergistic potential with current therapies, and the experimental protocols used to evaluate its efficacy.

Introduction: The Challenge of AR-V7 in CRPC

Castration-resistant prostate cancer (CRPC) is characterized by the continued growth of prostate cancer despite androgen deprivation therapy. A key driver of resistance is the expression of constitutively active AR splice variants, most notably AR-V7.[1][2] These variants lack the C-terminal LBD but retain the N-terminal and DNA-binding domains, allowing for ligand-independent transcriptional activation of AR target genes, thus promoting tumor growth.[1] The presence of AR-V7 in patients with CRPC is associated with resistance to second-generation anti-androgen therapies like enzalutamide and abiraterone (B193195) and a poor prognosis.[2]

This compound is a next-generation analog of ralaniten (EPI-002), a first-in-class antagonist of the AR NTD.[3][4] By binding to the NTD, this compound directly inhibits the transcriptional activity of both FL-AR and AR-Vs, providing a therapeutic strategy to overcome resistance mediated by AR-V7.[5][6]

Mechanism of Action of this compound in AR-V7 Positive Cells

This compound exerts its anti-tumor effects in AR-V7 positive cells by directly inhibiting the transcriptional activity of the AR-V7 protein. Unlike enzalutamide, which targets the LBD, this compound's action on the NTD is effective against both FL-AR and the truncated AR-V7.[3][7]

Inhibition of AR-V7 Transcriptional Activity

Studies have shown that this compound effectively inhibits the transcriptional activity of AR-V7. In reporter gene assays using cells ectopically expressing AR-V7, this compound demonstrated a dose-dependent inhibition of AR-V7-driven luciferase activity.[7][8] This inhibition occurs in both the presence and absence of androgens, highlighting its efficacy against the constitutively active AR-V7.[7]

Downregulation of AR-V7 Target Genes

Consistent with its ability to block AR-V7 transcriptional activity, this compound has been shown to decrease the expression of endogenous genes regulated by AR-V7. In enzalutamide-resistant cell lines expressing AR-V7, treatment with this compound led to a significant reduction in the transcript levels of AR-V7 target genes such as UBE2C, CDC20, and CCNA2.[7][9] In contrast, enzalutamide had no effect on the expression of these genes.[7]

Figure 1: Mechanism of this compound action on AR-V7 in the nucleus.

Synergistic Activity with Enzalutamide

A key finding from preclinical studies is the synergistic effect of combining this compound with enzalutamide in AR-V7 positive, enzalutamide-resistant prostate cancer cells.[3][4] While enzalutamide alone is ineffective against AR-V7, its combination with this compound results in a potent anti-proliferative effect.[3]

This synergy arises from the complementary mechanisms of action of the two drugs. Enzalutamide continues to inhibit any residual FL-AR activity, while this compound targets both FL-AR and the AR-V7 splice variant.[9] This dual targeting of both the LBD and the NTD of the AR provides a more comprehensive blockade of AR signaling.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound's effect on AR-V7 positive cells.

Table 1: Potency of this compound Compared to Ralaniten

| Compound | IC50 (µM) for inhibition of androgen-induced PSA-luciferase activity | Potency Improvement (vs. Ralaniten) |

| Ralaniten (EPI-002) | ~10 | - |

| This compound | ~1.1 | 8-9 fold |

Data sourced from studies in LNCaP cells.[3][10]

Table 2: Effect of this compound on Cell Proliferation in Enzalutamide-Resistant (ENZR) Cells

| Cell Line | Treatment | Concentration (µM) | Inhibition of Proliferation |

| VCaP-ENZR | This compound | 0-12 | Dose-dependent inhibition |

| C4-2B-ENZR | This compound | 0-12 | Dose-dependent inhibition |

| C4-2B-ENZR | This compound + Enzalutamide | 2.5 + 20 | Synergistic inhibition |

Data from 24 or 48-hour treatments.[5][11]

Table 3: Effect of this compound on Cell Cycle in Enzalutamide-Resistant Cells

| Treatment | Concentration (µM) | Cell Cycle Phase Change |

| This compound | 3.5 | Increase in G1 phase, Decrease in S phase |

Data from 48-hour treatment.[5][11]

Table 4: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Treatment | Dose | Outcome |

| LNCaP (CRPC) | This compound | 23.3 mg/kg (oral, daily) | Significant reduction in tumor volume |

| LNCaP95 (AR-V7 driven) | This compound + Enzalutamide | 30 mg/kg (oral, daily) | Significant decrease in tumor volume compared to Enzalutamide alone |

Data from studies in castrated male NOD/SCID mice.[7][11]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Lines and Culture

-

LNCaP and LNCaP95 cells: Human prostate cancer cell lines expressing both full-length AR and AR-V7.[7][8]

-

VCaP-ENZR and C4-2B-ENZR cells: Enzalutamide-resistant prostate cancer cell lines.[5][11]

-

Cells are typically cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

Luciferase Reporter Assay for AR-V7 Transcriptional Activity

This assay measures the ability of a compound to inhibit the transcriptional activity of AR-V7.

Figure 2: Workflow for AR-V7 luciferase reporter assay.

-

Cell Transfection: LNCaP cells are transiently co-transfected with an AR-V7 expression vector and a reporter plasmid containing luciferase driven by AR-V7 specific binding sites (e.g., V7BS3-luciferase).[7][8]

-

Compound Treatment: Transfected cells are pre-treated with varying concentrations of this compound, enzalutamide, or a vehicle control (DMSO) for a specified period.[8]

-

Incubation: Cells are incubated for 24-48 hours to allow for reporter gene expression.[7][8]

-

Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: Luciferase activity is normalized to total protein concentration to account for differences in cell number.

Western Blot Analysis

This technique is used to measure the protein levels of AR-FL and AR-V7.

-

Cell Lysis: Treated and untreated cells are lysed in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Total protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the AR-NTD (to detect both FL-AR and AR-V7) and a loading control (e.g., β-actin).

-

Detection: The membrane is incubated with a secondary antibody conjugated to horseradish peroxidase, and the protein bands are visualized using an enhanced chemiluminescence detection system.

Cell Proliferation Assay

This assay determines the effect of a compound on cell growth.

-

Cell Seeding: Cells are seeded in 96-well plates at a specific density.

-